Confluentin

Description

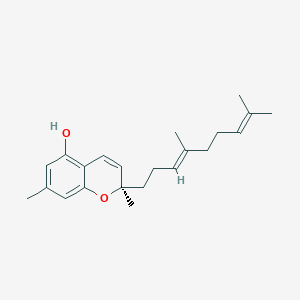

prenylphenol from basidiocarps of European and Chinese Albatrellus spp.; structure in first source

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H30O2 |

|---|---|

Molecular Weight |

326.5 g/mol |

IUPAC Name |

(2R)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-2,7-dimethylchromen-5-ol |

InChI |

InChI=1S/C22H30O2/c1-16(2)8-6-9-17(3)10-7-12-22(5)13-11-19-20(23)14-18(4)15-21(19)24-22/h8,10-11,13-15,23H,6-7,9,12H2,1-5H3/b17-10+/t22-/m1/s1 |

InChI Key |

WQOSNKWCIQZRGH-IHSQGBLNSA-N |

Isomeric SMILES |

CC1=CC(=C2C=C[C@@](OC2=C1)(C)CC/C=C(\C)/CCC=C(C)C)O |

Canonical SMILES |

CC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)CCC=C(C)C)O |

Synonyms |

confluentin |

Origin of Product |

United States |

Foundational & Exploratory

Confluentin: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Confluentin, a bioactive secondary metabolite, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of this compound, focusing on its natural source, detailed isolation and purification protocols, physicochemical properties, and its molecular mechanism of action in cancer cells. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Natural Source

This compound is a natural product isolated from the fruiting bodies of the terrestrial polypore mushroom, Albatrellus flettii. This mushroom is native to regions of British Columbia.[1][2]

Isolation and Purification of this compound

The isolation of this compound from Albatrellus flettii is achieved through a multi-step process involving solvent extraction and chromatographic purification. The following protocol is based on established methodologies.[1][3]

Experimental Protocol: Extraction and Initial Fractionation

-

Preparation of Fungal Material : Oven-dried and powdered fruiting bodies of A. flettii (70 g) are used as the starting material.

-

Solvent Extraction : The powdered mushroom is extracted with 80% ethanol at room temperature. The mixture is filtered, and the filtrate is collected.

-

Solvent Removal and Lyophilization : The ethanol is removed from the filtrate using a rotary evaporator, and the resulting aqueous extract is lyophilized to yield a crude ethanol extract (7.1 g).

-

Liquid-Liquid Partitioning : The crude extract is resuspended in chloroform (CHCl₃) and partitioned with an equal volume of water. The lower chloroform layer, which contains this compound, is collected. This step yields approximately 3.2 g of solid material.

Experimental Protocol: Chromatographic Purification

-

Column Chromatography : The chloroform extract is subjected to Sephadex LH-20 column chromatography (1000 x 26 mm i.d.).

-

Sample Loading : The extract (640 mg per run, dissolved in methanol to a concentration of 80 mg/mL) is loaded onto the column.

-

Elution : The column is eluted with methanol as the mobile phase.

-

Fraction Collection : 50 fractions of 10 mL each are collected.

-

Bioassay-Guided Fractionation : The fractions are screened for anti-cell viability activity to identify those containing the active compounds, including this compound.

Experimental Workflow

Physicochemical and Biological Data

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₀O₂ | PubChem CID: 10381750 |

| Molecular Weight | 326.47 g/mol | PubChem CID: 10381750 |

| Exact Mass | 326.2246 g/mol | PubChem CID: 10381750 |

| XLogP3 | 6.7 | PubChem CID: 10381750 |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 10381750 |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 10381750 |

| Rotatable Bond Count | 7 | PubChem CID: 10381750 |

Spectroscopic Data

Detailed 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are crucial for the structural elucidation and confirmation of this compound.

-

¹H and ¹³C NMR : The chemical shifts and coupling constants from ¹H and ¹³C NMR spectra provide the carbon-hydrogen framework of the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence) : This 2D NMR technique establishes the direct one-bond correlations between protons and their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : This 2D NMR technique reveals long-range (two- and three-bond) correlations between protons and carbons, which is essential for assembling the molecular structure.

-

Mass Spectrometry (MS) : Provides the accurate mass of the molecule, which helps in determining the molecular formula. Fragmentation patterns can further confirm the structure.

Note: While specific raw spectral data is not provided in this guide, researchers should refer to the primary literature for detailed spectral assignments.

Biological Activity of this compound

This compound has demonstrated significant anti-cancer properties, particularly against human colon cancer cells.[1][2]

| Cell Line | Activity | IC₅₀ Value | Reference |

| HeLa (Cervical Cancer) | Anti-cell viability | - | [1] |

| SW480 (Colon Cancer) | Anti-cell viability | - | [1] |

| HT29 (Colon Cancer) | Anti-cell viability | - | [1] |

| SW480 (Colon Cancer) | Apoptosis Induction & Cell Cycle Arrest | - | [1][2] |

Molecular Mechanism of Action

This compound exerts its anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation and survival.

Down-regulation of KRAS Expression

This compound has been shown to suppress the expression of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS), a protein frequently mutated in various cancers.[1][2] The mechanism involves the inhibition of the physical interaction between the oncogenic insulin-like growth factor 2 mRNA-binding protein 1 (IMP1) and KRAS mRNA.[1][2] By binding to the KH1&2 di-domains of IMP1, this compound prevents IMP1 from binding to and stabilizing the KRAS transcript, leading to a decrease in KRAS protein levels.[1][2]

Induction of Apoptosis and Cell Cycle Arrest

In addition to its effect on KRAS, this compound induces apoptosis (programmed cell death) and causes cell cycle arrest at the G2/M phase in human colon cancer cells.[1][2] The precise molecular cascade leading to apoptosis following this compound treatment is an area of ongoing research but is likely linked to the reduction in the pro-survival signals typically driven by KRAS.

Conclusion

This compound, a natural product from the mushroom Albatrellus flettii, demonstrates significant potential as an anti-cancer agent. Its well-defined mechanism of action, involving the targeted down-regulation of KRAS expression and the induction of apoptosis, makes it a compelling candidate for further preclinical and clinical investigation. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the isolation, characterization, and therapeutic development of this compound.

References

- 1. Grifolin, neogrifolin and this compound from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Grifolin, neogrifolin and this compound from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein-RNA interaction dynamics reveal key regulators of oncogenic KRAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Confluentin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Confluentin is a naturally occurring chromene meroterpenoid that has garnered interest within the scientific community for its potential therapeutic applications. Initially isolated from Rhododendron species, recent studies have begun to unveil its pharmacological properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities and associated signaling pathways. All quantitative data is summarized for clarity, and key experimental workflows and signaling pathways are visualized using DOT language diagrams.

Physical and Chemical Properties

This compound is a phenolic compound with a complex chemical structure. Its physical state is typically a powder. The following tables summarize the known quantitative physical and chemical properties of this compound. It is important to note that this compound exists as a racemic mixture in its natural form, but recent research has successfully separated the enantiomers.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₀O₂ | |

| Molecular Weight | 326.48 g/mol | |

| CAS Number | 585534-03-8 | |

| Physical Description | Powder | |

| Source | Rhododendron spinuliferum, Rhododendron dauricum |

Table 2: Physicochemical Properties of (+)-Confluentin

| Property | Value | Conditions | Source |

| Specific Rotation | +10.2 | c 0.5, CHCl₃ | |

| Appearance | Colorless oil | - | This is a general observation for many purified natural products of this class. |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | - |

Note: Data for melting point, boiling point, and density are not currently available in the reviewed literature.

Spectral Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques. The following table summarizes the key spectral data.

Table 3: Spectral Data of this compound

| Technique | Data Highlights | Source |

| ¹H NMR | Data available in CDCl₃ | |

| ¹³C NMR | Data available in CDCl₃ | |

| IR | Data available | - |

| HRESIMS | Data available for structural confirmation | |

| UV | Data available | - |

| ECD | Used for determination of absolute configuration of enantiomers |

Note: Specific peak lists and spectra are detailed in the original research publications but are summarized here for brevity.

Experimental Protocols

Isolation of (+)-Confluentin from Rhododendron dauricum

The following is a generalized protocol based on methods for isolating similar compounds from Rhododendron species.

Methodology:

-

Extraction: Air-dried and powdered twigs and leaves of Rhododendron dauricum are extracted with 95% ethanol at room temperature.

-

Concentration: The ethanol extract is concentrated under reduced pressure to obtain a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate (EtOAc). The EtOAc-soluble fraction is collected.

-

Column Chromatography: The EtOAc fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and EtOAc to yield several fractions.

-

Further Purification: Promising fractions are further purified by repeated column chromatography using MCI gel and Sephadex LH-20.

-

Isolation of Racemate: This process yields racemic this compound.

-

Chiral Separation: The enantiomers, (+)-Confluentin and (-)-Confluentin, are separated from the racemate using chiral High-Performance Liquid Chromatography (HPLC).

Synthesis of this compound

As of the latest available literature, a detailed protocol for the total synthesis of this compound has not been published. The synthesis of similar chromene meroterpenoids often involves multi-step sequences that can be broadly categorized as convergent or linear approaches.

Biological Activity and Signaling Pathways

Recent studies have demonstrated that (+)-Confluentin possesses anti-inflammatory properties. Specifically, it has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. The production of NO in this context is a hallmark of the inflammatory response and is primarily regulated by the inducible nitric oxide synthase (iNOS) enzyme. The expression of iNOS is controlled by key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

While the direct molecular targets of this compound are still under investigation, its ability to suppress NO production strongly suggests that it modulates one or both of these critical signaling cascades.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS, a cascade of phosphorylation events leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS.

The MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in the cellular response to a variety of stimuli, including inflammatory signals. It consists of a series of protein kinases that are sequentially phosphorylated and activated. Key MAPK subfamilies include ERK, JNK, and p38. Activation of these pathways can also lead to the expression of pro-inflammatory genes.

A Technical Guide to Anti-Cancer Compound Action in Malignant Cells

To the Esteemed Community of Researchers, Scientists, and Drug Development Professionals,

This guide addresses the core principles of evaluating the mechanism of action for novel anti-cancer agents. It has come to our attention that the compound of interest, "Confluentin," does not appear in the current body of scientific literature as a recognized agent in cancer research. The term "confluent" in cell biology refers to a state of cell culture where cells have proliferated to cover the entire available surface, often leading to contact inhibition and cell cycle arrest in normal cells—a mechanism frequently lost in cancer cells[1].

Therefore, this document will serve as a comprehensive technical framework outlining the key mechanisms through which anti-cancer compounds typically exert their effects on cancer cells. We will delve into the critical areas of apoptosis, cell cycle regulation, and pivotal signaling pathways. This guide will adhere to the requested structure, providing data presentation formats, detailed experimental methodologies, and visualizations to serve as a robust resource for your research and development endeavors.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism by which anti-cancer agents eliminate malignant cells[2]. A hallmark of cancer is the evasion of this process[2][3]. Therapeutic compounds often aim to reactivate these dormant death pathways.

Key Markers and Quantitative Analysis

The efficacy of a compound in inducing apoptosis is assessed by measuring the expression and activity of key proteins and cellular changes.

| Parameter | Method | Typical Measurement | Purpose |

| Caspase-3/7/9 Activation | Fluorometric/Colorimetric Assay | Fold change vs. control | To quantify the activation of executioner caspases. |

| Annexin V Staining | Flow Cytometry | Percentage of apoptotic cells | To detect early apoptotic changes (phosphatidylserine externalization). |

| PARP Cleavage | Western Blot | Ratio of cleaved to full-length PARP | To confirm caspase-3 activity and apoptotic execution. |

| Bcl-2/Bax Ratio | Western Blot / qPCR | Ratio of pro- to anti-apoptotic proteins | To assess the mitochondrial (intrinsic) pathway of apoptosis. |

| Cytochrome c Release | Western Blot (cytosolic fraction) | Presence/absence in cytosol | To confirm mitochondrial outer membrane permeabilization. |

Experimental Protocol: Annexin V & Propidium Iodide (PI) Staining

-

Cell Preparation: Seed cancer cells (e.g., MCF-7, A549) in a 6-well plate at a density of 2x10^5 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with the test compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control.

-

Cell Harvesting: Gently trypsinize and collect the cells, including the supernatant, and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. The cell population is categorized into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizing the Apoptotic Pathway

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation due to a dysfunctional cell cycle. Many chemotherapeutic agents function by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from dividing[4].

Quantitative Analysis of Cell Cycle Distribution

| Parameter | Method | Typical Measurement | Purpose |

| Cell Cycle Phase Distribution | Flow Cytometry (PI Staining) | Percentage of cells in G0/G1, S, G2/M | To identify the specific phase of cell cycle arrest. |

| Cyclin/CDK Expression | Western Blot | Protein levels of Cyclin D1, CDK4, p21, p27 | To determine the molecular mechanism of cell cycle arrest. |

| p53 Status | Western Blot / qPCR | Expression level of p53 | To assess the involvement of this critical tumor suppressor. |

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

-

Cell Culture and Treatment: Seed cells (e.g., HCT116, HeLa) and treat with the test compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Collect cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Incubate for 30 minutes in the dark. Analyze the DNA content of the cells using a flow cytometer. The resulting histogram indicates the percentage of cells in each phase of the cell cycle.

Visualizing a Typical Experimental Workflow

Modulation of Signaling Pathways

The behavior of cancer cells is governed by a complex network of signaling pathways that regulate growth, survival, and metastasis. Key pathways frequently dysregulated in cancer include PI3K/Akt/mTOR and MAPK/ERK[5][6][7]. Novel therapeutics are often designed to inhibit these aberrant signals.

Quantitative Analysis of Signaling Proteins

| Pathway | Key Proteins | Method | Typical Measurement | Purpose |

| PI3K/Akt/mTOR | p-Akt, p-mTOR, p-S6K | Western Blot | Ratio of phosphorylated to total protein | To measure inhibition of this pro-survival pathway. |

| MAPK/ERK | p-Raf, p-MEK, p-ERK | Western Blot | Ratio of phosphorylated to total protein | To measure inhibition of this key proliferation pathway. |

| Wnt/β-catenin | β-catenin, c-Myc, Cyclin D1 | Western Blot / qPCR | Protein or mRNA expression levels | To assess modulation of the Wnt pathway, crucial in many cancers. |

Experimental Protocol: Western Blot for Phosphorylated Proteins

-

Cell Lysis: Treat cells with the compound for a short duration (e.g., 30 min, 1h, 6h) to capture signaling events. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA or milk) and incubate with a primary antibody against the target protein (e.g., anti-p-Akt Ser473) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal to determine the specific inhibitory effect.

Visualizing the PI3K/Akt Signaling Cascade

This guide provides a foundational framework for the mechanistic evaluation of anti-cancer compounds. While "this compound" remains uncharacterized, these principles and protocols are universally applicable and essential for the rigorous assessment of any potential therapeutic agent in the field of oncology.

References

- 1. Gerosuppression in confluent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis in cancer: from pathogenesis to treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Cell-cycle arrest, micronucleus formation, and cell death in growth inhibition of MCF-7 breast cancer cells by tamoxifen and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancernetwork.com [cancernetwork.com]

- 6. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oncogenic Signaling Pathways in The Cancer Genome Atlas - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Lichen Extracts: A Technical Overview with a Focus on Usnea Species

Disclaimer: While the initial request specified "Confluentin extract," a thorough review of available scientific literature yielded no specific data on the biological activities of a compound or extract named this compound. Therefore, this guide provides an in-depth analysis of the biological activities of extracts from the well-researched lichen genus Usnea. Lichens of this genus are known for their rich composition of secondary metabolites, which are likely to share similarities with other lichen-derived compounds.

Introduction

Lichens are symbiotic organisms composed of a fungus and an alga or cyanobacterium. They are known to produce a diverse array of secondary metabolites, many of which exhibit significant biological activities.[1] These compounds, including depsides, depsidones, and dibenzofurans like usnic acid, have garnered considerable interest from researchers for their potential therapeutic applications.[1][2] This technical guide summarizes the key biological activities of lichen extracts, with a specific focus on species from the genus Usnea, a widely studied group of lichens. The primary activities discussed are antioxidant, antimicrobial, and cytotoxic effects.

Quantitative Data on Biological Activities

The biological efficacy of Usnea extracts varies depending on the specific species, the solvent used for extraction, and the assay employed. The following tables summarize the quantitative data from various studies.

Table 1: Antioxidant Activity of Usnea Extracts

| Lichen Species | Extract Type | Assay | IC50 / Activity | Reference |

| Usnea barbata | Methanol | DPPH | Most significant antioxidant effect | [2] |

| Usnea barbata | Acetone | - | High content of total polyphenols and tannins | [2] |

| Usnea lethariiformis | Dichloromethane & Methanol | DPPH, FRAP, TEAC | Moderate free radical scavenging activity (up to 1 mg/mL) | [3] |

Table 2: Antimicrobial Activity of Usnea Extracts

| Lichen Species | Extract Type | Test Organism | MIC (µg/mL) / Zone of Inhibition (mm) | Reference |

| Usnea lethariiformis | Dichloromethane & Methanol | Various bacteria and yeasts | 25 - 500 µg/mL | [3][4] |

| Usnea longissima | Methanol (10 mg/ml) | Staphylococcus aureus | 30 mm | |

| Usnea longissima | Methanol (15 mg/ml) | Escherichia coli | 34 mm | |

| Usnea longissima | Ethyl acetate (10 mg/ml) | Pseudomonas aeruginosa | 16 mm |

Table 3: Cytotoxic Activity of Usnea Extracts

| Lichen Species | Extract Type | Assay | Activity | Reference |

| Usnea barbata | Acetone, Ethyl acetate, Ethanol, Methanol | Brine Shrimp Lethality | High cytotoxicity | [2] |

| Usnea lethariiformis | Dichloromethane & Methanol | Trypanocidal (vs. Trypanosoma cruzi) | Strong activity at 50-100 µg/mL | [3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the literature on Usnea extracts.

Preparation of Lichen Extracts

A general protocol for preparing lichen extracts involves the following steps:

-

Collection and Identification: The lichen material is collected and taxonomically identified.

-

Drying and Grinding: The collected lichen thalli are air-dried at room temperature and then ground into a fine powder.

-

Extraction: The powdered lichen is subjected to extraction with a suitable solvent (e.g., methanol, ethanol, acetone, dichloromethane). This can be performed using methods like Soxhlet extraction, maceration, or sonication for a specified period.

-

Filtration and Concentration: The resulting extract is filtered to remove solid debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Storage: The dried extract is stored at a low temperature (e.g., 4°C) in a desiccator until further use.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

-

Preparation of Reagents: A stock solution of DPPH in methanol is prepared. A series of dilutions of the lichen extract are also prepared in methanol.

-

Reaction Mixture: A defined volume of the DPPH solution is added to each dilution of the extract. The mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the extract, and A_sample is the absorbance of the reaction mixture. The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is then determined.

Antimicrobial Activity Assay

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

-

Serial Dilution: The lichen extract is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the extract at which no visible growth of the microorganism is observed.

Cytotoxicity Assay

This colorimetric assay assesses cell metabolic activity and is used to measure cytotoxicity or cell viability.

-

Cell Culture: The target cancer cell line is cultured in a suitable medium and seeded into a 96-well plate.

-

Treatment: The cells are treated with various concentrations of the lichen extract and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (around 570 nm).

-

Calculation: The percentage of cell viability is calculated, and the IC50 value (the concentration of the extract that inhibits 50% of cell growth) is determined.

Visualizations of Workflows and Pathways

General Experimental Workflow for Bioactivity Screening

Caption: General workflow for screening the biological activities of lichen extracts.

Postulated Antioxidant Mechanism of Phenolic Compounds

Caption: Antioxidant action of phenolic compounds via free radical scavenging.

Simplified Representation of Cytotoxicity Leading to Apoptosis

Caption: A potential pathway for lichen extract-induced cytotoxicity in cancer cells.

References

- 1. Frontiers | Phytochemical composition, antimicrobial activities, and cholinesterase inhibitory properties of the lichen Usnea diffracta Vain [frontiersin.org]

- 2. Antioxidant and Cytotoxic Activities of Usnea barbata (L.) F.H. Wigg. Dry Extracts in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological activities of Usnea lethariiformis lichen extracts and UHPLC-ESI-QTOF-MS analysis of their secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic "Confluentin": A Search for Therapeutic Potential

An in-depth analysis of the available scientific literature and public databases reveals no specific therapeutic agent or molecule identified as "Confluentin." Extensive searches have yielded references to the term "confluent" in various scientific and technological contexts, but none describe a distinct compound with therapeutic applications. It is possible that "this compound" may be a novel, yet-to-be-disclosed compound, a proprietary internal designation, or a misinterpretation of an existing term.

This guide will explore the contexts in which "confluent" appears in scientific research and clarify the absence of a defined therapeutic agent under this name.

Understanding "Confluent" in Scientific Research

The term "confluent" or "confluence" is most prominently used in the field of cell biology and tissue culture. In this context, it describes the state where cells have proliferated to cover the entire available surface of a culture dish, forming a continuous monolayer. Reaching confluence is a critical experimental parameter, as it can influence cell behavior, gene expression, and response to stimuli.

Beyond cell culture, "confluence" can also refer to the coming together or merging of different elements. In a therapeutic context, this could metaphorically describe a multi-target drug or a therapy that integrates different mechanisms of action. However, without a specific molecule to investigate, this remains purely speculative.

The Absence of "this compound" in Drug Development Databases

A thorough search of prominent drug development and chemical databases, including PubMed, DrugBank, and ChemSpider, did not yield any entries for a compound named "this compound." This suggests that if such a compound exists, it is not yet in the public domain of scientific research or has not been assigned this specific identifier.

Clarification Required

Given the lack of information on a therapeutic agent named "this compound," we kindly request the user to provide further clarification. This may include:

-

Alternative names or synonyms: The compound may be known by a different chemical name, a research code, or a brand name.

-

The therapeutic area of interest: Knowing the intended disease target (e.g., cancer, inflammation, neurological disorders) could help narrow down the search.

-

The source of the name "this compound": Understanding where this name was encountered (e.g., a publication, a conference, an internal document) could provide crucial context.

Without additional information, it is not possible to provide a technical guide on the therapeutic potential, mechanism of action, or experimental protocols related to "this compound." We remain committed to assisting with this request upon receiving the necessary details to identify the specific therapeutic agent .

Unraveling the Potential of Confluentin in Modulating Histamine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available scientific information. There is no direct published research on the effects of confluentin on histamine release. The information presented herein is based on studies of the structurally related compound, grifolin, and general knowledge of mast cell biology.

Introduction

This compound, a natural product isolated from the mushroom Albatrellus flettii and the medicinal plant Rhododendron dauricum, has garnered interest for its biological activities, including cytotoxic effects against cancer cells. While its direct impact on histamine release has not been a primary focus of published research, a significant study has indicated its potential in this area. Research on compounds with similar origins and structures, such as grifolin, provides a foundation for exploring the prospective role of this compound in modulating mast cell degranulation and subsequent histamine release.

This technical guide aims to provide a comprehensive overview of the current, albeit limited, understanding of this compound's effects on histamine release. By examining data from closely related compounds and detailing the experimental methodologies used in their study, we can construct a hypothetical framework for the potential mechanisms of action of this compound. This document will delve into the known signaling pathways of mast cell degranulation and propose how this compound might interact with these pathways, offering a roadmap for future research and development.

Quantitative Data on the Inhibition of Histamine Release

A key study by Iwata et al. (2004) investigated the inhibitory effects of several prenylated orcinol derivatives, including this compound and grifolin, isolated from Rhododendron dauricum, on compound 48/80-induced histamine release from rat peritoneal mast cells. The following table summarizes the reported inhibitory activities.

| Compound | Chemical Structure | IC50 (µM) on Compound 48/80-Induced Histamine Release |

| This compound | C22H30O2 | Data not explicitly provided in abstract, but significant inhibition reported |

| Grifolin | C22H30O2 | Data not explicitly provided in abstract, but significant inhibition reported |

| Daurichromene A | C25H34O4 | Data not explicitly provided in abstract, but significant inhibition reported |

| Daurichromene B | C25H34O4 | Data not explicitly provided in abstract, but significant inhibition reported |

| Daurichromene C | C25H34O4 | Data not explicitly provided in abstract, but significant inhibition reported |

| Daurichromene D | C25H34O4 | Data not explicitly provided in abstract, but significant inhibition reported |

Note: The abstract of the primary study indicates significant inhibition but does not provide specific IC50 values. Access to the full-text article is required for this detailed quantitative data.

Experimental Protocols

The following is a detailed methodology for a typical histamine release assay using rat peritoneal mast cells, based on protocols described in the scientific literature. This method is relevant to the study of compounds like this compound and grifolin.

1. Isolation of Rat Peritoneal Mast Cells

-

Objective: To obtain a purified population of mast cells from the peritoneal cavity of rats.

-

Materials:

-

Male Wistar rats (200-250 g)

-

Hanks' balanced salt solution (HBSS) without Ca²⁺ and Mg²⁺

-

Bovine serum albumin (BSA)

-

Collagenase

-

Pipettes and centrifuge tubes

-

-

Procedure:

-

Euthanize rats according to institutional guidelines.

-

Inject 10-15 mL of ice-cold HBSS into the peritoneal cavity.

-

Gently massage the abdomen for 2-3 minutes.

-

Aspirate the peritoneal fluid containing mast cells.

-

Centrifuge the cell suspension at 150 x g for 10 minutes at 4°C.

-

Wash the cell pellet twice with fresh HBSS.

-

Resuspend the cells in HBSS containing 0.1% BSA.

-

Determine cell viability and mast cell purity using toluidine blue staining.

-

2. Histamine Release Assay

-

Objective: To quantify the amount of histamine released from mast cells following stimulation and to assess the inhibitory effect of a test compound.

-

Materials:

-

Isolated rat peritoneal mast cells

-

Compound 48/80 (stimulant)

-

This compound or other test compounds

-

Control vehicle (e.g., DMSO)

-

Tyrode's buffer

-

Perchloric acid

-

o-Phthalaldehyde (OPT)

-

Spectrofluorometer

-

-

Procedure:

-

Pre-incubate the mast cell suspension with various concentrations of the test compound (e.g., this compound) or vehicle control for 10-15 minutes at 37°C.

-

Initiate histamine release by adding compound 48/80 (typically at a final concentration of 5-10 µg/mL).

-

Incubate for 15-30 minutes at 37°C.

-

Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 5 minutes at 4°C.

-

Collect the supernatant, which contains the released histamine.

-

Lyse the remaining cell pellet with perchloric acid to determine the residual histamine content.

-

To quantify histamine, mix the supernatant with OPT reagent in a basic solution.

-

After a short incubation, stop the reaction by adding acid.

-

Measure the fluorescence of the histamine-OPT adduct using a spectrofluorometer with excitation at ~360 nm and emission at ~450 nm.

-

Calculate the percentage of histamine release relative to the total histamine content (supernatant + pellet).

-

Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

-

Signaling Pathways and Visualization

Compound 48/80-Induced Mast Cell Degranulation

Compound 48/80 is a potent, non-immunological secretagogue that induces mast cell degranulation through a mechanism involving the activation of G-proteins, leading to an increase in intracellular calcium concentration ([Ca²⁺]i).

Caption: Signaling pathway of Compound 48/80-induced mast cell degranulation.

Experimental Workflow for Histamine Release Assay

The following diagram illustrates the key steps in the experimental protocol for assessing the effect of a test compound on histamine release.

Caption: Experimental workflow for the histamine release assay.

Hypothetical Inhibitory Mechanism of this compound

Based on the known inhibitory effects of grifolin and the signaling pathway of compound 48/80, it is plausible that this compound may exert its inhibitory effect by interfering with one or more key steps in the signal transduction cascade.

Caption: Hypothetical inhibitory sites of this compound in the mast cell degranulation pathway.

Conclusion and Future Directions

The available evidence, primarily from the study of the related compound grifolin, suggests that this compound may possess inhibitory activity against mast cell degranulation and subsequent histamine release. The proposed mechanism of action involves the disruption of the G-protein-mediated signaling cascade initiated by secretagogues like compound 48/80.

To validate these hypotheses and fully elucidate the therapeutic potential of this compound, further research is imperative. Key future directions include:

-

Quantitative Analysis: A full analysis of the study by Iwata et al. (2004) is needed to obtain the specific IC50 values for this compound and related compounds.

-

Mechanism of Action Studies: Detailed molecular studies are required to identify the precise target(s) of this compound within the mast cell signaling pathway. This could involve assessing its effects on G-protein activation, phospholipase C activity, and intracellular calcium mobilization.

-

In Vivo Studies: Preclinical studies in animal models of allergic inflammation are necessary to evaluate the in vivo efficacy and safety of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could help in identifying the key structural features responsible for its anti-histaminic activity and in the development of more potent and selective inhibitors.

Confluentin: A Technical Guide to its Molecular Targets in Human Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Confluentin, a natural prenylphenol compound isolated from sources such as the mushroom Albatrellus flettii and the plant Rhododendron dauricum, has demonstrated notable cytotoxic effects against a range of human cancer cell lines.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's molecular targets within human cells, with a particular focus on its anticancer activities. The document summarizes key quantitative data, details the experimental methodologies employed in these discoveries, and presents visual representations of the pertinent signaling pathways and experimental workflows.

Primary Molecular Target: Insulin-like Growth Factor 2 mRNA-Binding Protein 1 (IMP1)

The principal molecular target of this compound identified in human cancer cells is the Insulin-like Growth Factor 2 mRNA-Binding Protein 1 (IMP1) , also known as IGF2BP1.[3][4][5] IMP1 is an oncogenic protein that plays a crucial role in the post-transcriptional regulation of several key cancer-related genes, including KRAS.[3][4][5]

Mechanism of Action

This compound exerts its effect by directly interfering with the function of IMP1. Specifically, it inhibits the physical interaction between IMP1 and the messenger RNA (mRNA) of the KRAS proto-oncogene.[3][4][5] This disruption prevents IMP1 from binding to and stabilizing the KRAS transcript, leading to the downregulation of KRAS protein expression.[3][4][5]

The proposed binding site for this compound is within the KH1 and KH2 (K Homology) domains of the IMP1 protein.[3][4] This targeted inhibition of the IMP1-KRAS mRNA interaction is a key mechanism behind this compound's ability to suppress the growth of human colon cancer cells.[3][4][5]

Signaling Pathway

The interaction between this compound, IMP1, and KRAS mRNA is a critical node in a larger signaling pathway that governs cell proliferation, survival, and differentiation. By downregulating KRAS, this compound can effectively dampen the downstream signaling cascades that are often hyperactivated in cancer, such as the MAPK/ERK pathway.

Secondary and Other Potential Molecular Targets

Vanilloid Receptor 1 (VR1)

Studies have also investigated the activity of this compound on the human vanilloid receptor 1 (VR1), also known as the capsaicin receptor or TRPV1. The research suggests that this compound acts as a weak antagonist of VR1.[6] This activity is in the micromolar range and indicates a potential, though less potent, interaction with this ion channel.[6]

Cellular Effects of this compound

The molecular interactions of this compound translate into significant cellular effects, primarily observed in cancer cell lines.

Cytotoxicity

This compound exhibits cytotoxic activity against a variety of human tumor cells.[2][7] Quantitative data for its half-maximal inhibitory concentration (IC50) are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 25.9 ± 2.9 |

| SW480 | Colon Cancer | 33.5 ± 4.0 |

| HT29 | Colon Cancer | 25.8 ± 4.1 |

| HL-60 | Promyelocytic Leukemia | 15.05 |

| SMMC-7721 | Hepatocellular Carcinoma | 17.08 |

| A-549 | Lung Carcinoma | 18.48 |

| MCF-7 | Breast Adenocarcinoma | 23.01 |

Table 1: Cytotoxicity of this compound against various human cancer cell lines.

Induction of Apoptosis and Cell Cycle Arrest

In human colon cancer cells (SW480), this compound has been shown to induce apoptosis, or programmed cell death.[3][4][8] Furthermore, it causes an arrest of the cell cycle at the G2/M phase, preventing the cells from progressing through mitosis and proliferation.[3][4][8]

Experimental Protocols

The identification and characterization of this compound's molecular targets have been achieved through a series of established experimental methodologies.

Bioassay-Guided Fractionation

This technique was employed to isolate this compound from its natural sources, such as the mushroom Albatrellus flettii.[3][5] The process involves separating the crude extract into various fractions and testing the biological activity (e.g., anti-cell viability) of each fraction to guide the purification of the active compound.[3][5]

Structural Elucidation

The chemical structure of this compound was determined using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3][5]

Cell Viability and Cytotoxicity Assays

The cytotoxic effects of this compound on cancer cell lines were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Western Blot Analysis

This technique was used to determine the expression levels of specific proteins, such as KRAS, in cells treated with this compound. It allows for the visualization of the downregulation of the target protein.

Flow Cytometry

Flow cytometry was utilized to analyze the cell cycle distribution and to detect apoptosis in this compound-treated cells.[4] This method allows for the quantitative assessment of cell cycle arrest and the percentage of apoptotic cells.

Fluorescence Polarization Assay

A key experiment to demonstrate the direct interaction between this compound and its target was the fluorescence polarization (FP) assay.[3][4] This in vitro assay measures the binding of a small molecule (this compound) to a larger molecule (IMP1) by detecting changes in the polarization of fluorescently labeled KRAS RNA.[3][4]

Conclusion and Future Directions

This compound has emerged as a promising natural product with a defined molecular target, IMP1, in the context of human colon cancer. Its ability to disrupt the IMP1-KRAS mRNA interaction presents a novel mechanism for downregulating the oncogenic KRAS pathway. Further research is warranted to explore the therapeutic potential of this compound and its analogs. Future studies should focus on in vivo efficacy in animal models, detailed pharmacokinetic and pharmacodynamic profiling, and the exploration of its activity against a broader range of cancers that are dependent on IMP1 signaling. The weak antagonistic effect on VR1 also suggests that its broader pharmacological profile could be further investigated.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Grifolin, neogrifolin and this compound from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Grifolin, neogrifolin and this compound from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Grifolin, neogrifolin and this compound from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells | PLOS One [journals.plos.org]

- 6. Activities of prenylphenol derivatives from fruitbodies of Albatrellus spp. on the human and rat vanilloid receptor 1 (VR1) and characterisation of the novel natural product, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CAS:585534-03-8 | Manufacturer ChemFaces [chemfaces.com]

- 8. [PDF] Grifolin, neogrifolin and this compound from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Unveiling the Potential of Natural Compounds in Targeting KRAS Expression: A Technical Overview

An Examination of Preclinical Evidence for Researchers and Drug Development Professionals

Introduction: The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal signaling protein that, when mutated, becomes a key driver in numerous cancers, including lung, colorectal, and pancreatic cancers.[1][2][3] For decades, KRAS was deemed "undruggable" due to its high affinity for GTP and the absence of discernible binding pockets.[2] However, recent breakthroughs have led to the development of direct KRAS inhibitors, reigniting interest in finding novel therapeutic strategies.[2][4] This technical guide explores the role of various natural compounds in inhibiting KRAS expression and its downstream signaling pathways, offering insights into their mechanisms of action, experimental validation, and potential for future drug development. While the originally requested compound, "Confluentin," did not yield specific findings in relation to KRAS inhibition in the current body of scientific literature, a wealth of data exists for other natural products that show promise in this area.

Quantitative Data on Natural Compounds Targeting KRAS

The following table summarizes quantitative data for various natural compounds that have been investigated for their potential to inhibit KRAS or its signaling pathways. This data is compiled from various preclinical studies and provides a comparative look at their efficacy.

| Natural Compound | Cancer Cell Line(s) | Key Quantitative Finding(s) | Reference(s) |

| Quercetin | Human osteosarcoma cells | Modulated the miR-217-KRAS axis, affecting cisplatin sensitivity. | [5] |

| Lupeol | KRAS mutant cancer cell lines | Inhibited the growth of KRAS mutant cells but not wild-type KRAS-expressing cells by inhibiting farnesyl transferase and GDP/GTP exchange. | [5][6] |

| Sulforaphane | - | Reported to inhibit ERK signaling. | [5][6] |

| Epigallocatechin gallate (EGCG) | - | Reported to inhibit ERK signaling. | [5][6] |

| Genistein | - | Reported to inhibit ERK and PI3K-AKT-mTOR signaling. | [5][6] |

| Perillyl alcohol | - | Reported to inhibit ERK signaling. | [5][6] |

| Lycopene | - | Reported to inhibit the PI3K-AKT-mTOR pathway. | [6] |

| Curcumin | - | Reported to inhibit the PI3K-AKT-mTOR pathway. | [6] |

| Resveratrol | - | Reported to inhibit the PI3K-AKT-mTOR pathway. | [6] |

| Apigenin | - | Reported to inhibit the PI3K-AKT-mTOR pathway. | [6] |

| Oridonin | - | Reported to inhibit the PI3K-AKT-mTOR pathway. | [6] |

| α-Solanine | - | Reported to inhibit the PI3K-AKT-mTOR pathway. | [6] |

| Capsaicin | - | Reported to inhibit the PI3K-AKT-mTOR pathway. | [6] |

| Auriculasin | - | Identified as a potential inhibitor of the SOS1-KRAS interaction. | [7] |

| Chlorogenic acid | - | Displayed better binding affinity to KRAS G12C and KRAS G12D than some standard drugs in silico. | [8] |

| Rosmarinic acid | - | Displayed better binding affinity to KRAS G12C and KRAS G12D than some standard drugs in silico. | [8] |

| Bryostatin-1 | - | Acts as a protein kinase C (PKC) agonist, and PKC-mediated phosphorylation of KRAS regulates its association with the plasma membrane. | [6] |

| Avicin G | Pancreatic and non-small cell lung cancer cells | Inhibits oncogenic K- and H-Ras signal output and the growth of KRAS-addicted cancer cells. | [6] |

Key Signaling Pathways in KRAS-Driven Oncogenesis

KRAS, a small GTPase, functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[3][4] This cycling is regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).[3][4] Oncogenic mutations in KRAS impair its ability to hydrolyze GTP, leading to its constitutive activation and the subsequent over-activation of downstream pro-proliferative signaling pathways.[7] The two major effector pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1][3][4]

Caption: The KRAS signaling cascade, illustrating the activation of the RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

Experimental Protocols for Investigating KRAS Inhibitors

The evaluation of natural compounds for their KRAS-inhibiting potential involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Cell Viability and Proliferation Assays

-

Objective: To determine the effect of a compound on the growth and survival of KRAS-mutant cancer cells.

-

Methodology:

-

Cell Culture: KRAS-mutant human cancer cell lines (e.g., SNU-C2B, SW620, DLD-1) are cultured in appropriate media.[9][10]

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).

-

Quantification: Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by measuring ATP levels (e.g., CellTiter-Glo®).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound.

-

Western Blot Analysis for Signaling Pathway Modulation

-

Objective: To assess the effect of a compound on the protein expression and phosphorylation status of key components of the KRAS signaling pathway.

-

Methodology:

-

Protein Extraction: KRAS-mutant cells are treated with the compound, and total protein is extracted.

-

SDS-PAGE and Transfer: Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of KRAS, RAF, MEK, ERK, AKT, and mTOR.

-

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.

-

Analysis: Changes in protein levels and phosphorylation are quantified relative to a loading control (e.g., GAPDH or β-actin).

-

In Silico Molecular Docking

-

Objective: To predict the binding affinity and interaction of a compound with the KRAS protein.

-

Methodology:

-

Protein and Ligand Preparation: The 3D structure of the KRAS protein (e.g., KRAS G12C or G12D) is obtained from the Protein Data Bank (PDB). The 3D structure of the natural compound is prepared using chemical drawing software.

-

Docking Simulation: Molecular docking software (e.g., AutoDock, Glide) is used to simulate the binding of the compound to the active or allosteric sites of KRAS.

-

Analysis: The binding energy (e.g., in kcal/mol) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and KRAS residues are analyzed to predict binding affinity.[8]

-

In Vivo Tumor Xenograft Models

-

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

-

Methodology:

-

Cell Implantation: KRAS-mutant human cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude mice).

-

Treatment: Once tumors reach a palpable size, mice are treated with the compound or a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).

-

A General Workflow for Screening Natural KRAS Inhibitors

The process of identifying and validating novel KRAS inhibitors from natural sources typically follows a structured workflow, from initial high-throughput screening to preclinical in vivo validation.

Caption: A generalized experimental workflow for the discovery and validation of natural KRAS inhibitors.

Conclusion

While the direct role of "this compound" in KRAS inhibition remains unelucidated, the broader exploration of natural compounds presents a promising frontier in the development of novel cancer therapies. Compounds like quercetin, lupeol, and various flavonoids have demonstrated the potential to interfere with KRAS expression or its downstream signaling pathways in preclinical models.[5][6][7] The methodologies outlined in this guide provide a robust framework for the continued investigation of these and other natural products. Future research should focus on validating these findings in more complex in vivo models and ultimately in clinical trials to ascertain their therapeutic potential for patients with KRAS-driven cancers. The continued exploration of nature's pharmacopeia may yet yield the next generation of effective KRAS inhibitors.

References

- 1. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalrph.com [globalrph.com]

- 3. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Products Attenuating Biosynthesis, Processing, and Activity of Ras Oncoproteins: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Discovery of direct inhibitor of KRAS oncogenic protein by natural products: a combination of pharmacophore search, molecular docking, and molecular dynamic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. KRAS-Mutant Models: Spotlight on SNU Cell Line Diversity [cytion.com]

- 10. Kras mutation subtypes distinctly affect colorectal cancer cell sensitivity to FL118, a novel inhibitor of survivin, Mcl-1, XIAP, cIAP2 and MdmX - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Potential Bioactivity of Confluentin and Related Procyanidins: A Technical Guide

Disclaimer: As of the latest literature review, specific studies on a compound named "Confluentin" are not available in the public domain. This technical guide, therefore, provides a comprehensive overview of the known bioactivities of procyanidins and related polyphenolic compounds, which are presumed to be structurally similar to this compound. The data and methodologies presented herein are based on existing research on these related compounds and serve as a predictive framework for the potential bioactivity of this compound.

Introduction

Procyanidins are a class of condensed tannins, which are oligomers or polymers of flavan-3-ol units. They are widely distributed in the plant kingdom and have garnered significant interest for their diverse bioactive properties. This guide summarizes the preliminary bioactivity data and experimental methodologies related to antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects of procyanidins and similar compounds, offering a foundational understanding for researchers, scientists, and drug development professionals.

Antioxidant and Pro-oxidant Activities

Polyphenolic compounds, including procyanidins, are known for their ability to mitigate oxidative stress.[1] Their antioxidant activity is primarily attributed to their ability to donate a hydrogen atom or a single electron to free radicals, effectively neutralizing them.[2]

Quantitative Data on Antioxidant Activity

The following table summarizes the antioxidant and pro-oxidant activities of various compounds, providing a reference for potential efficacy.

| Compound/Extract | Assay | IC50 / Activity Value | Source |

| Gallic Acid | DPPH | < 2 mM | [1] |

| Chlorogenic Acid | DPPH | < 2 mM | [1] |

| Rosmarinic Acid | DPPH | < 2 mM | [1] |

| Cyanidin | DPPH | < 2 mM | [1] |

| Theobroma grandiflorum seeds | ORAC | 204.93 ± 0.41 µmol TE/g | [3] |

| Mauritia flexuosa peel | ORAC | 526.23 ± 2.08 µmol TE/g | [3] |

| Phaseolus vulgaris seed coat extracts | Liposome Assay | Displayed antioxidant activity | [4] |

Experimental Protocol: DPPH Radical Scavenging Assay

The 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay is a common method to determine antioxidant activity.

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Reaction Mixture: Add various concentrations of the test compound (e.g., this compound extract) to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

Experimental Workflow: Antioxidant Activity Screening

Caption: Workflow for screening the antioxidant activity of this compound.

Anti-inflammatory Effects

Procyanidins and related flavonoids have demonstrated significant anti-inflammatory properties.[5][6] These effects are often mediated through the inhibition of key inflammatory signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).[5][6][7]

Quantitative Data on Anti-inflammatory Activity

The following table presents data on the anti-inflammatory effects of relevant compounds.

| Compound/Extract | Cell Line / Model | Effect | Concentration | Source |

| Esculetin | Rat Hepatocytes | Inhibition of NO production (IC50) | 34 µM | [6] |

| Esculetin | MG-63 cells | Inhibition of IL-6 production | 10-100 µg/ml | [6] |

| Esculetin | RAW 264.7 cells | Inhibition of NO, TNF-α, IL-1β, IL-6 | 1-10 µg/ml | [6] |

| Adenocaulon himalaicum extract | RAW264.7 macrophages | Reduction of NO, IL-1β, IL-6, TNF-α, PGE2 | Not specified | [8] |

| Ficus lindsayana root extract | LPS-induced macrophages | Inhibition of NO production | Not specified | [9] |

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages in a suitable medium.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: Incubate the cells for 24 hours.

-

NO Measurement: Measure the amount of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway: NF-κB and MAPK Inhibition

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.

Antimicrobial and Antibiofilm Properties

Procyanidins have shown potential as antimicrobial and antibiofilm agents.[10] Their mechanisms of action may include osmotic imbalance, DNA interaction, and metabolic disruption.[10]

Quantitative Data on Antimicrobial Activity

The following table summarizes the antimicrobial activity of relevant compounds.

| Compound/Extract | Microorganism | MIC (µg/mL) | Source |

| Cornu aspersum mucus fraction (>20 kDa) | Bacillus cereus 1085 | 32-128 | [11] |

| Cornu aspersum mucus fraction (>20 kDa) | Propionibacterium acnes 1897 | 32-128 | [11] |

| Cornu aspersum mucus fraction (>20 kDa) | Salmonella enterica 8691 | 32-128 | [11] |

| Cornu aspersum mucus fraction (>20 kDa) | Enterococcus faecalis 3915 | 32-128 | [11] |

| Cornu aspersum mucus fraction (>20 kDa) | Enterococcus faecium 8754 | 32-128 | [11] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Culture: Grow the target bacterial strain in a suitable broth medium to the mid-logarithmic phase.

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Controls: Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Logical Relationship: Antimicrobial Mechanisms of Action

Caption: Potential antimicrobial mechanisms of action for this compound.

Cytotoxic Effects

The cytotoxicity of natural compounds is a critical parameter, particularly in the context of drug development. Assays such as the MTT test are commonly used to evaluate the effect of compounds on cell viability.[12]

Quantitative Data on Cytotoxicity

The following table provides cytotoxicity data for various compounds and extracts.

| Compound/Extract | Cell Line | CC50 / CD50 Value | Source |

| Deoxynivalenol | Jurkat T | 4.7 (±6.15) µM | [12] |

| Aflatoxin B1 | HepG2 | 38.8 µM | [12] |

| Peptide P26 | MCF-7 | 78 µg/ml | [13] |

| Peptide P26 | MDA-MB-231 | 100 µg/ml | [13] |

| Peptide P7 | MCF-7 | 280 µg/ml | [13] |

| Peptide P7 | MDA-MB-231 | 550 µg/ml | [13] |

| Cynometra cauliflora extract | HL-60 | 0.9 μg/mL | [14] |

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 (half-maximal cytotoxic concentration) is determined from the dose-response curve.

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for assessing the cytotoxicity of this compound.

References

- 1. Concurrent Analysis of Antioxidant and Pro-Oxidant Activities in Compounds from Plant Cell Cultures [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Phenolic Composition, Antioxidant, and Anti-Proliferative Activities Against Human Colorectal Cancer Cells of Amazonian Fruits Copoazú (Theobroma grandiflorum) and Buriti (Mauritia flexuosa) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant activity of extracts, condensed tannin fractions, and pure flavonoids from Phaseolus vulgaris L. seed coat color genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunomodulatory and anti-inflammatory effects of chondroitin sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluating the Anti-Inflammatory and Chondroprotective Effects of Adenocaulon himalaicum Extract Through Network Pharmacology and Experimental Validation [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial and antibiofilm properties of procyanidins: potential for clinical and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibacterial Properties of Peptide and Protein Fractions from Cornu aspersum Mucus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity, Antiproliferative Effects, and Apoptosis Induction of Methanolic Extract of Cynometra cauliflora Linn. Whole Fruit on Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling "Confluentin": A Case of Mistaken Identity in Scientific Nomenclature

A comprehensive search of scientific literature and public databases for a compound or drug named "confluentin" has yielded no results. This suggests that the term may be a neologism, a proprietary code name not yet in the public domain, or a potential misnomer for another scientific concept. The information available in the public sphere is predominantly associated with "Confluent," a data streaming technology company, and the biological term "confluent," used to describe a specific state in cell culture.

In the realm of life sciences, "confluent" or "confluence" describes the condition in cell culture where cells have proliferated to cover the entire available surface of their growth medium.[1] This state is often a critical prerequisite for conducting various experiments, as it ensures a standardized and consistent cell density for research purposes.[1] However, this term refers to a state of cell growth and not to a specific molecule or drug.

The initial investigation into "this compound" did not uncover any data related to its discovery, history, chemical structure, or biological activity. Consequently, the core requirements of this technical guide—including quantitative data, experimental protocols, and signaling pathway diagrams—cannot be fulfilled for a compound that does not appear to exist in the scientific literature.

It is plausible that "this compound" may be an internal designation for a novel compound within a research institution or pharmaceutical company that has not yet been publicly disclosed. Alternatively, the term might be a misunderstanding or a misspelling of a different, established scientific entity.

Given the absence of any identifiable information, it is recommended that researchers, scientists, and drug development professionals seeking information on "this compound" verify the nomenclature. Clarification of the compound's name or any associated synonyms, internal codes, or originating research group would be necessary to proceed with a detailed technical analysis. Without such clarification, a comprehensive guide on the discovery and history of "this compound" remains an impossibility.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Confluentin from Rhododendron dauricum

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation and purification of Confluentin, a chromene derivative, from the leaves of Rhododendron dauricum. Rhododendron dauricum is a recognized source of a diverse array of bioactive compounds, including flavonoids, diterpenoids, triterpenoids, and phenols.[1][2][3][4] this compound, a constituent of this plant, presents a potential candidate for further investigation in drug discovery and development. The following protocols outline a comprehensive workflow from plant material collection and preparation to the extraction, chromatographic separation, and final purification of this compound. Analytical techniques for the identification and characterization of the isolated compound are also detailed.

Introduction

Rhododendron dauricum L., a member of the Ericaceae family, is a medicinal plant with a rich history in traditional medicine, particularly in Northeast Asia.[3][4] Phytochemical investigations of this plant have led to the identification of numerous secondary metabolites, with flavonoids being considered characteristic and major bioactive components.[1][3][4] Among the diverse chemical constituents, this compound, a chromene derivative, has been identified in Rhododendron dauricum.[2] Chromenes and chromanes from this plant have demonstrated interesting biological activities, including anti-HIV activity.[5] This protocol provides a robust methodology for the isolation of this compound, enabling further research into its pharmacological properties.

Materials and Methods

Plant Material

Fresh leaves of Rhododendron dauricum should be collected and authenticated by a plant taxonomist. A voucher specimen should be deposited in a recognized herbarium for future reference. The leaves are then washed, air-dried in the shade, and pulverized into a coarse powder.

Reagents and Chemicals

All solvents used for extraction and chromatography (n-hexane, ethyl acetate, ethanol, methanol, chloroform, and acetonitrile) should be of analytical or HPLC grade. Silica gel (60-120 mesh and 200-300 mesh) for column chromatography and pre-coated silica gel 60 F254 plates for Thin Layer Chromatography (TLC) are required.

Experimental Protocols

Extraction

The powdered leaves of Rhododendron dauricum are subjected to solvent extraction to obtain a crude extract containing this compound.

Protocol:

-

Macerate the dried leaf powder (1 kg) with 95% ethanol (5 L) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to yield the crude ethanol extract.

-

Suspend the crude extract in water (1 L) and partition successively with n-hexane (3 x 1 L), chloroform (3 x 1 L), and ethyl acetate (3 x 1 L).

-

Monitor the presence of this compound in the different fractions using Thin Layer Chromatography (TLC).

Chromatographic Purification

A multi-step chromatographic approach is employed for the purification of this compound from the enriched fraction.

3.2.1. Column Chromatography

Protocol:

-

Subject the ethyl acetate fraction, which is expected to be rich in phenolic compounds like this compound, to silica gel column chromatography (60-120 mesh).

-

Elute the column with a gradient solvent system of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:ethyl acetate from 100:0 to 0:100).

-

Collect fractions of 50 mL each and monitor by TLC.

-

Pool the fractions showing the presence of the target compound (based on Rf value and visualization under UV light).

3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Protocol:

-

Further purify the pooled fractions containing this compound using a preparative HPLC system.

-

Employ a C18 column with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

-

Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm).

-

Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

Analytical Characterization

The identity and purity of the isolated this compound should be confirmed using various analytical techniques.

-

Thin Layer Chromatography (TLC): Used for monitoring the progress of fractionation and assessing the purity of the isolated compound.

-

High-Performance Liquid Chromatography (HPLC): An analytical HPLC system with a C18 column can be used to determine the final purity of the isolated this compound.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.[6][7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the chemical structure of this compound.

Data Presentation

Quantitative data from the isolation and purification process should be systematically recorded and presented in tables for clarity and comparison.

| Table 1: Extraction Yields from Rhododendron dauricum Leaves | |

| Extraction Step | Yield (g) |

| Crude Ethanol Extract | 120 |

| n-Hexane Fraction | 25 |